1-(1-Naphthyl)-2-thiourea
Overview
Description
Mechanism of Action
Target of Action
ANTU, or 1-(1-Naphthyl)-2-thiourea, primarily targets the auxin transport system in plants . Auxin is a plant hormone that plays a crucial role in plant growth and development, including cell expansion, division, and differentiation . The auxin transport system is regulated by plasma membrane-resident PIN-FORMED (PIN) transporters .
Mode of Action
ANTU interacts with its targets by inhibiting the efflux of auxin from anion channels . This inhibition is achieved by ANTU binding to a distinct regulatory site associated with the carrier, rather than the auxin channel pore itself . This interaction disrupts the normal function of the auxin transport system, leading to changes in plant growth and development .
Biochemical Pathways
The primary biochemical pathway affected by ANTU is the polar auxin transport (PAT) pathway . This pathway is responsible for the directional intercellular transport of auxin, which generates spatial-temporarily dynamic auxin maxima and minima, ensuring both robustness and plasticity of developmental programming . By inhibiting this pathway, ANTU disrupts the normal distribution of auxin within the plant, affecting multiple growth and patterning processes .
Pharmacokinetics
They tend to accumulate in lipid-rich tissues and have an elimination half-life of 2-3 hours . Metabolism occurs in the liver through oxidation and conjugation, followed by excretion in urine and bile .
Result of Action
The primary result of ANTU’s action is the disruption of normal plant growth and development . By inhibiting the PAT pathway, ANTU affects processes such as cell expansion, division, and differentiation, as well as shoot branching and floral development . This can lead to changes in plant morphology and potentially impact crop yield .
Action Environment
The action of ANTU can be influenced by various environmental factors. For example, the presence of other chemicals or compounds in the environment could potentially interfere with ANTU’s binding to its target, affecting its efficacy . Additionally, factors such as temperature, pH, and light conditions could potentially influence the stability and activity of ANTU . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(1-Naphthyl)-2-thiourea plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. ANTU is known to interact with the capillary epithelium in lung tissue, leading to pulmonary edema . It targets specific enzymes and proteins, disrupting their normal functions. For instance, ANTU has been shown to inhibit certain aminopeptidases, which are involved in signal transduction and cell surface-extracellular matrix interactions . These interactions highlight the compound’s ability to interfere with critical biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. ANTU influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause significant damage to lung cells, leading to pulmonary edema . Additionally, ANTU affects the expression of genes involved in inflammatory responses and oxidative stress, further exacerbating cellular damage . These cellular effects underscore the compound’s potential toxicity and its impact on overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. ANTU binds to specific enzymes, such as aminopeptidases, inhibiting their function and disrupting normal cellular processes . This binding interaction leads to the accumulation of toxic intermediates, causing cellular damage. Additionally, ANTU has been shown to interfere with gene expression, altering the transcriptional activity of key regulatory genes . These molecular mechanisms provide insights into how ANTU exerts its toxic effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. ANTU is known to be relatively stable under standard laboratory conditions . Over time, it can degrade into various byproducts, some of which may retain toxic properties. Long-term exposure to ANTU has been associated with chronic pulmonary damage and other adverse effects on cellular function . These findings highlight the importance of monitoring the temporal effects of ANTU in laboratory studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, ANTU may cause mild respiratory distress and inflammation . At higher doses, it can lead to severe pulmonary edema, liver injury, and other toxic effects . The lethal dose of ANTU in humans is estimated to be around 4 g/kg . These dosage-dependent effects underscore the importance of careful dosage management in experimental and practical applications of ANTU.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and elimination. ANTU is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce less toxic metabolites . These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the detoxification process. Understanding these pathways is essential for assessing the compound’s overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its overall effects. ANTU is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various organelles, affecting their function. The distribution of ANTU within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the compound’s localization and accumulation, which are crucial for its toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. ANTU is known to localize in the cytoplasm and various organelles, including the mitochondria and endoplasmic reticulum . Its presence in these compartments can disrupt normal cellular processes, leading to oxidative stress and cellular damage. Additionally, ANTU may undergo post-translational modifications that direct it to specific subcellular locations, further influencing its activity . Understanding the subcellular localization of ANTU is essential for elucidating its mechanism of action.
Properties
IUPAC Name |
naphthalen-1-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVQQUNOTICCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S, Array | |
Record name | ANTU | |
Source | CAMEO Chemicals | |
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Record name | alpha-NAPHTHYLTHIOUREA | |
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DSSTOX Substance ID |
DTXSID8020919 | |
Record name | 1-(1-Naphthyl)-2-thiourea | |
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Molecular Weight |
202.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Antu appears as white crystal or powder; technical product is gray powder. Has no odor but a bitter taste. Used primarily as a rodenticide for control of adult Norway rats. Not produced commercially in the U.S. (EPA, 1998), White crystalline or gray, odorless powder. [rodenticide], WHITE ODOURLESS CRYSTALLINE POWDER. | |
Record name | ANTU | |
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Record name | ANTU | |
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Record name | ANTU | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
Decomposes (NIOSH, 2023), Decomposes | |
Record name | ANTU | |
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Record name | ANTU | |
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Flash Point |
May burn but will not ignite readily (EPA, 1998) | |
Record name | ANTU | |
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Solubility |
0.06 % (NIOSH, 2023), In water, 600 mg/L at 25 °C, Solubility in acetone = 2.43 g/100 mL; in triethylene glycol = 8.6 g/100 mL; fairly soluble in hot alcohol, Slightly soluble in ethanol, ethyl ether, acetone, Very slightly soluble in most organic solvents, Solubility in water: none, 0.06% | |
Record name | ANTU | |
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Record name | ANTU | |
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Density |
Specific Gravity (water= 1): Greater than 1, >1 g/cm³ | |
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Vapor Density |
6.99 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |
Record name | ANTU | |
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Vapor Pressure |
0 mmHg at 77 °F (EPA, 1998), Low | |
Record name | ANTU | |
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URL | https://cameochemicals.noaa.gov/chemical/4867 | |
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Impurities |
Suggestions that the presence of an impurity in ANTU, beta-naphthylamine, may increase risk of bladder cancer, remain unsubstantionated. | |
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Color/Form |
Prisms from alcohol, Colorless ... solid, White, crystalline or gray powder | |
CAS No. |
86-88-4 | |
Record name | ANTU | |
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Melting Point |
388 °F (EPA, 1998), 198 °C, 388 °F | |
Record name | ANTU | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(1-Naphthyl)-2-thiourea interact with enzymes, and what are the downstream effects?
A1: this compound is a known inhibitor of flavin-containing monooxygenases (FMOs) [, , ]. It exerts its inhibitory effect by competing with substrates for the active site of these enzymes. FMOs are involved in the oxidation of various xenobiotics, including drugs and toxins. By inhibiting FMOs, this compound can alter the metabolism and clearance of these compounds. For example, it was shown to inhibit the S-oxidation of flosequinan sulfide by rat hepatic FMO1A1 expressed in yeast [].
Q2: What is the significance of understanding the stereochemistry of this compound's interaction with enzymes?
A3: Research has shown that the stereochemistry of enzyme substrates can significantly influence their interaction with FMOs [, ]. For example, rat hepatic FMO1 expressed in yeast exhibited stereoselective S-oxidation activity towards (+)-cis-3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one hydrochloride, a substrate with chiral centers []. While the provided research doesn't directly investigate the stereochemical aspects of this compound's binding, understanding such interactions could be crucial for designing more potent and selective FMO inhibitors.
Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound and its analogs in the context of enzyme inhibition?
A3: The provided research focuses primarily on this compound's inhibitory effects. While there's no mention of specific SAR studies for this compound, exploring structural modifications could provide valuable insights. For example, altering the naphthyl group or the thiourea moiety might influence its binding affinity and selectivity towards different FMO isoforms or other enzymes.
Q4: What are the implications of using this compound in in vitro studies involving FMOs?
A5: Researchers often utilize this compound to differentiate between FMO and cytochrome P450-mediated reactions in in vitro studies [, ]. By selectively inhibiting FMO activity, researchers can pinpoint the specific enzymes responsible for metabolizing a compound of interest. This is particularly important when studying drug metabolism, as understanding the enzymes involved is crucial for predicting drug-drug interactions and potential toxicity.
Q5: Beyond its role as an enzyme inhibitor, are there other applications or research areas where this compound is relevant?
A6: While the provided research highlights this compound's role as an enzyme inhibitor, it's worth noting that thiourea derivatives, in general, exhibit a wide range of biological activities []. Further research might explore potential applications of this compound in other fields, such as material science or as a building block for synthesizing more complex molecules with desired properties.
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